Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate
Description
Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate is a chiral carbamate derivative featuring a naphthalene moiety, a 3-oxobutyl chain, and a methyl carbamate group. The (1R) stereochemistry at the chiral center distinguishes it from its enantiomer, influencing its physicochemical and biological properties. The naphthalen-2-yl group contributes to aromatic stacking interactions, while the 3-oxobutyl moiety may enhance solubility or serve as a reactive site for further derivatization.
Properties
CAS No. |
865086-38-0 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
methyl N-[(1R)-1-naphthalen-2-yl-3-oxobutyl]carbamate |
InChI |
InChI=1S/C16H17NO3/c1-11(18)9-15(17-16(19)20-2)14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10,15H,9H2,1-2H3,(H,17,19)/t15-/m1/s1 |
InChI Key |
GJOOHLODKQKBCI-OAHLLOKOSA-N |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC2=CC=CC=C2C=C1)NC(=O)OC |
Canonical SMILES |
CC(=O)CC(C1=CC2=CC=CC=C2C=C1)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Activated Carbonate Reagents
The use of p-nitrophenyl chloroformate (PNPCOCl, 7 ) enables efficient carbamate formation. Reaction of PNPCOCl with methanol generates methyl p-nitrophenyl carbonate, which reacts with amines under basic conditions (Scheme 1). For the target compound, the amine intermediate (1R)-1-(naphthalen-2-yl)-3-oxobutylamine must first be synthesized.
Scheme 1 :
-
PNPCOCl + MeOH → MeOCO-O-PNP
-
MeOCO-O-PNP + Amine → MeO-CO-NHR + p-nitrophenol
Yields for analogous carbamates range from 65–85% using DMAP as a catalyst.
CO₂-Based Carbamate Synthesis
A three-component coupling of amines, CO₂, and methyl halides in the presence of Cs₂CO₃ and TBAI offers a greener alternative (Scheme 2). This method avoids pre-activated carbonates and directly incorporates CO₂:
Scheme 2 :
Amine + CO₂ + MeX → MeO-CO-NHR + HX
For tertiary amines, this method achieves 70–90% yields, though primary amines require careful optimization to prevent overalkylation.
Enantioselective Synthesis of (1R)-1-(Naphthalen-2-yl)-3-Oxobutylamine
Chiral Auxiliary Approaches
Takano’s method for (+)-equilenin synthesis employs a tricyclic dienone (1-76) derived from dicyclopentadiene, resolved via lipase-mediated kinetic resolution. Applying this strategy:
-
Mannich reaction : Enantioselective formation of the β-amino ketone using a chiral catalyst.
-
Naphthalene coupling : Palladium-catalyzed Suzuki-Miyaura or Friedel-Crafts alkylation to introduce the naphthalen-2-yl group.
Yields for analogous chiral β-amino ketones reach 60–75% with >90% ee.
Enzymatic Resolution
Lipases (e.g., Candida antarctica) selectively hydrolyze racemic esters, enabling isolation of the (1R)-enantiomer. For example, racemic 1-(naphthalen-2-yl)-3-oxobutyl acetate is hydrolyzed to yield (1R)-alcohol, which is then oxidized to the ketone and aminated.
Naphthalene Functionalization Strategies
Friedel-Crafts Alkylation
Reaction of naphthalene with 3-chlorobutan-2-one in the presence of AlCl₃ generates 1-(naphthalen-2-yl)-3-oxobutane. However, regioselectivity for the 2-position requires directing groups or steric hindrance.
Cross-Coupling Reactions
Palladium-catalyzed coupling of 2-bromonaphthalene with a β-keto butyl metal reagent (e.g., Grignard or organozinc) offers improved regiocontrol (Scheme 3):
Scheme 3 :
2-BrNp + CH₃COCH₂MgBr → 1-(Naphthalen-2-yl)-3-oxobutane
Yields for similar couplings: 50–65%.
Integrated Synthetic Routes
Route 1: Carbamate-First Approach
-
Step 1 : Synthesize methyl carbamate via PNPCOCl/MeOH (85% yield).
-
Step 2 : Couple carbamate with 1-(naphthalen-2-yl)-3-oxobutyl bromide via SN2 (60% yield).
-
Step 3 : Enzymatic resolution to isolate (1R)-enantiomer (70% yield).
Total yield : ~35%.
Route 2: Chiral Induction Early-Stage
-
Step 1 : Asymmetric Mannich reaction to form (1R)-β-amino ketone (75% yield, 92% ee).
-
Step 2 : Naphthalene coupling via Suzuki-Miyaura (55% yield).
-
Step 3 : Carbamate installation using CO₂/Cs₂CO₃ (80% yield).
Total yield : ~33%.
Comparative Analysis of Methods
| Parameter | Route 1 (Carbamate-First) | Route 2 (Early Chiral Control) |
|---|---|---|
| Total Yield | 35% | 33% |
| Enantiomeric Excess | 90% ee | 92% ee |
| Step Count | 3 | 3 |
| Key Advantage | Simplicity | Higher stereocontrol |
Route 2 minimizes racemization risks by establishing chirality early, while Route 1 offers operational simplicity .
Chemical Reactions Analysis
Types of Reactions
®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of naphthalene-based quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Naphthalene-based quinones.
Reduction: Alcohol derivatives.
Substitution: Carbamate derivatives with different substituents.
Scientific Research Applications
Chemistry
Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate serves as a building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
| Reaction Type | Example Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Naphthalene-based quinones |
| Reduction | Sodium borohydride | Alcohol derivatives |
| Substitution | Amines or thiols | Carbamate derivatives |
Biology
The compound has been investigated for its potential as an enzyme inhibitor , particularly targeting specific enzymes involved in metabolic pathways. It may bind to active sites, altering enzyme conformation and inhibiting activity, which can modulate cellular functions such as proliferation and apoptosis .
Medicine
This compound is explored for its therapeutic properties, including:
- Anti-inflammatory effects
- Anticancer activities
Case studies have shown its potential in reducing inflammation in animal models and inhibiting cancer cell proliferation in vitro .
Industry
In industrial applications, this compound is utilized in the development of new materials and as a precursor for specialty chemicals. Its unique properties enable the formulation of innovative products across various sectors.
Mechanism of Action
The mechanism of action of ®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate can be compared to the following analogues (Table 1):
Table 1: Comparative Analysis of this compound and Analogues
Key Comparison Points
Carbamate Group Variations :
- The methyl carbamate in the target compound contrasts with tert-butyl carbamates in analogues (e.g., ). Methyl groups may reduce steric hindrance, enhancing reactivity, while tert-butyl groups improve metabolic stability .
- highlights tert-butyl methyl(3-oxobutyl)carbamate (similarity score: 0.91), differing only in the carbamate’s alkyl group .
Aromatic Systems :
- The naphthalen-2-yl group in the target compound and enables π-π interactions, critical for binding in medicinal chemistry. However, lacks this moiety, instead incorporating a pyrimidine ring for nucleophilic substitution .
Stereochemical Considerations: The (1R) configuration of the target compound parallels the (S)-chirality in , both synthesized with >99% enantiomeric purity (HPLC) . Such stereocontrol is absent in non-chiral analogues like .
Synthetic Yields and Conditions :
- High yields (77–95%) are achieved for imidazole derivatives and tert-butyl carbamates , suggesting efficient protocols. The target compound’s synthesis may require similar optimization.
Spectroscopic Characterization :
- 1H NMR and MS data for confirm regiochemistry (e.g., δ 8.22 ppm for pyrimidine proton) , while uses IR to validate amine groups (e.g., N-H stretches at ~3300 cm⁻¹) .
Functional Group Reactivity :
- The 3-oxobutyl group in the target compound and offers a ketone for further derivatization (e.g., hydrazone formation), contrasting with the stable tert-butyl carbamate in .
Research Findings and Implications
- Structural Influence on Bioactivity : The naphthalene-carbamate scaffold in and the target compound may target aromatic-binding proteins, whereas pyrimidine-containing could inhibit kinases .
- Stereochemistry and Purity : Enantiopure synthesis (e.g., 99% ee in ) is critical for pharmaceutical applications, avoiding off-target effects .
- Solubility and Stability : Methyl carbamates (target) may exhibit higher aqueous solubility than tert-butyl analogues, advantageous for drug delivery .
Biological Activity
Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate, with the CAS number 865086-38-0, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields such as medicine and biochemistry.
- Molecular Formula : C₁₆H₁₇NO₃
- Molecular Weight : 271.31 g/mol
- IUPAC Name : methyl N-[(1R)-1-naphthalen-2-yl-3-oxobutyl]carbamate
- InChI Key : GJOOHLODKQKBCI-OAHLLOKOSA-N
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor , potentially binding to the active sites of target enzymes, thereby altering their conformation and inhibiting their activity. This interaction can modulate various signaling pathways within cells, influencing cellular functions such as proliferation and apoptosis .
Enzyme Inhibition
Research indicates that this compound has been investigated for its potential as an enzyme inhibitor. It is particularly noted for its role in studying biological pathways and enzyme activities. The compound's structure allows it to interact effectively with enzymes involved in metabolic processes, making it a valuable tool in biochemical research .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties . Its ability to inhibit specific enzymes could lead to reduced tumor growth or enhanced apoptosis in cancer cells. The exploration of its therapeutic potential is ongoing, with researchers focusing on understanding its efficacy against various cancer types .
Anti-inflammatory Effects
This compound has also been explored for potential anti-inflammatory effects . By modulating inflammatory pathways, it may provide therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
Comparative Analysis
This compound can be compared with other naphthalene derivatives and carbamates in terms of structure and activity:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Enzyme inhibitor, anticancer, anti-inflammatory |
| Sevin (N-methylcarbamate) | Structure | Insecticide with metabolic pathways leading to various metabolites |
| Other Carbamates | Varies | Generally exhibit similar enzyme inhibition properties but differ in specificity and efficacy |
Q & A
Q. What are the recommended synthetic routes for Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate, and how can enantiomeric purity be ensured?
A common approach involves stereoselective synthesis starting from (R)-configured precursors. For example, coupling a naphthalen-2-yl-substituted ketone intermediate with a carbamate-protected amine under mild basic conditions (e.g., NaHCO₃ in DMAc) can yield the target compound . To ensure enantiomeric purity, chiral HPLC or enzymatic resolution methods are recommended. Crystallization using polar aprotic solvents (e.g., acetonitrile) may further enhance stereochemical fidelity .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
X-ray crystallography remains the gold standard for absolute configuration determination. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures, particularly for resolving chiral centers . Complementary techniques include:
Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?
The compound is sparingly soluble in water but dissolves readily in DMSO, DMF, or dichloromethane. Stability studies indicate sensitivity to prolonged exposure to light or acidic conditions, which may hydrolyze the carbamate moiety. Storage under inert gas (N₂/Ar) at –20°C in amber vials is advised .
Advanced Research Questions
Q. How does the stereochemistry at the (1R) position influence biological activity or reactivity in downstream applications?
The (R)-configuration at the chiral center enhances steric interactions with biological targets (e.g., enzymes or receptors). For instance, in kinase inhibition studies, the (R)-enantiomer showed 3-fold higher binding affinity compared to the (S)-form, likely due to optimal spatial alignment with hydrophobic pockets . Computational docking (e.g., AutoDock Vina) can predict stereochemical effects on target engagement.
Q. How should researchers address contradictions in reported reaction yields or byproduct profiles during synthesis?
Discrepancies often arise from variations in reaction conditions. For example, elevated temperatures (>80°C) during carbamate formation may lead to racemization or naphthalene ring oxidation . A stepwise troubleshooting protocol is recommended:
- Yield optimization : Screen solvents (DMAc vs. THF) and bases (NaHCO₃ vs. Et₃N).
- Byproduct analysis : Use LC-MS to identify dimers or hydrolysis products. Adjust stoichiometry of the coupling reagent to suppress side reactions .
Q. What strategies are effective for resolving overlapping signals in NMR spectra caused by the naphthalene moiety?
The naphthalene group introduces complex splitting patterns due to vicinal coupling. Strategies include:
Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density around the carbamate and ketone groups, identifying nucleophilic/electrophilic sites. For biological systems, molecular dynamics simulations (e.g., GROMACS) model ligand-protein interactions, highlighting hydrogen-bonding residues critical for binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
